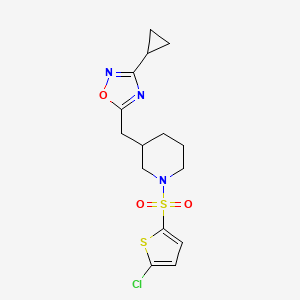
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound with potential applications in various scientific fields. This complex molecule is characterized by its unique structure, combining cyclohexyl, piperidinyl, and triazole groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step procedures. Common methods include:
Formation of the triazole ring: Starting with 3,5-dimethylphenylamine, it undergoes cycloaddition with azide derivatives to form the triazole ring.
Cyclohexyl group attachment: A cyclohexylamine is then introduced through an amidation reaction, linking it to the acetamide backbone.
Final coupling: The piperidinyl moiety is attached through a coupling reaction, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis would scale up these reactions using optimized conditions for yield and purity, involving automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent systems.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can undergo various reactions including:
Oxidation: Potential transformation of methyl groups or the triazole ring under oxidative conditions.
Reduction: Possible reduction of the carbonyl groups leading to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at different reactive centers within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products from these reactions would vary based on the specific sites of reactivity, yielding various oxidized, reduced, or substituted derivatives that could further be used in different applications.
Aplicaciones Científicas De Investigación
This compound finds utility in multiple scientific arenas:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in biochemical assays for enzyme inhibition or receptor binding studies.
Medicine: Investigated for its pharmacological properties, possibly targeting specific receptors or enzymes.
Industry: Could serve as a specialty chemical in manufacturing processes or material science.
Mecanismo De Acción
The exact mechanism of action would depend on its specific applications. For medicinal purposes, it might act by:
Binding to molecular targets: Such as enzymes or receptors, altering their activity.
Pathways involved: Potentially modulating signal transduction pathways or metabolic processes.
Comparación Con Compuestos Similares
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can be compared to other compounds with similar functional groups:
2-cyclohexyl-N-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: Lacks the dimethyl substitutions on the phenyl ring.
2-phenyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: Has a phenyl instead of a cyclohexyl group.
Uniqueness
This compound's uniqueness lies in its combined structural motifs, offering distinct reactivity and binding properties that can be leveraged in various research and industrial contexts.
That's a wrap on this compound! Pretty intricate stuff. Where do you see it being used the most?
Propiedades
IUPAC Name |
2-cyclohexyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-12-18(2)14-21(13-17)29-16-22(26-27-29)24(31)28-10-8-20(9-11-28)25-23(30)15-19-6-4-3-5-7-19/h12-14,16,19-20H,3-11,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXUVZUWFMVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
phenyl]methyl})amine](/img/structure/B2601832.png)


![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2601837.png)
![2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2601838.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2601839.png)
![Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride](/img/structure/B2601840.png)

![1-(4-Chlorophenyl)-2-[(1-methyl-1h-imidazol-2-yl)thio]ethan-1-one](/img/structure/B2601842.png)
![5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide](/img/structure/B2601846.png)


![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
